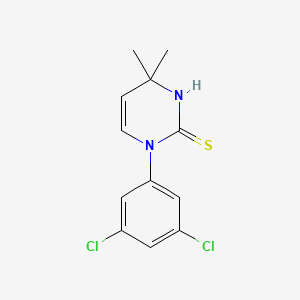

1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Description

1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a dihydropyrimidine derivative featuring a 3,5-dichlorophenyl substituent at the 1-position and a thiol group at the 2-position. The dichlorophenyl group introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological activity compared to other substituents . The compound’s molecular formula is inferred as C₁₃H₁₁Cl₂N₂S, with a molecular weight of approximately 305.21 g/mol (calculated by replacing methoxy groups in analogs with chlorine atoms).

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2S/c1-12(2)3-4-16(11(17)15-12)10-6-8(13)5-9(14)7-10/h3-7H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGXCDNWAXJPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC(=CC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves several steps and specific reaction conditions. One common method includes the following steps:

Starting Materials: The synthesis begins with the preparation of the 3,5-dichlorophenyl derivative.

Reaction with Trichloroisocyanuric Acid: The 3,5-dichlorophenyl derivative is reacted with trichloroisocyanuric acid in the presence of sulfuric acid or fuming sulfuric acid.

Chlorination: The intermediate product is then subjected to chlorination using chlorine gas at a temperature range of 180°C to 250°C.

These steps result in the formation of the desired compound with high purity and yield.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's potential as a pharmacological agent has been investigated in several studies:

- Antihypertensive Activity : Dihydropyrimidines are often studied for their role as calcium channel blockers. Research indicates that derivatives of dihydropyrimidines can exhibit significant antihypertensive effects by inhibiting calcium influx in vascular smooth muscle cells .

- Antioxidant Properties : The thiol group in this compound may contribute to antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that thiol-containing compounds can scavenge free radicals and reduce oxidative damage .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Synthesis of Other Compounds : Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and cyclization reactions. This makes it a valuable precursor for synthesizing more complex molecules .

- Development of Drug Formulations : Researchers have utilized this compound to develop new drug formulations aimed at improving bioavailability and therapeutic efficacy. The modification of the thiol group can enhance solubility and stability in physiological conditions .

Case Study 1: Antihypertensive Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of various dihydropyrimidine derivatives, including 1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol. The researchers found that certain derivatives exhibited significant reductions in blood pressure in animal models, suggesting their potential use as antihypertensive agents .

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant properties of several thiol-containing compounds were assessed. The results indicated that 1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol effectively reduced lipid peroxidation and protected against cellular damage induced by oxidative stress .

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the thiol group allows it to form covalent bonds with target proteins, altering their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, enabling a comparative analysis:

Key Comparative Insights:

Electronic Effects :

- The 3,5-dichlorophenyl group in the target compound introduces stronger electron-withdrawing effects than methoxy (OCH₃) but less than tetrafluoro/trifluoromethyl groups . This may enhance electrophilic reactivity at the thiol group, favoring nucleophilic substitution or metal coordination.

However, fluorinated analogs (e.g., F, CF₃) exhibit even higher logP values, suggesting divergent pharmacokinetic profiles .

Molecular Weight and Stability :

- The dichlorophenyl variant (MW ~305.21) is lighter than highly fluorinated analogs (e.g., MW 358.28) , which may improve synthetic accessibility. However, chlorine’s larger atomic radius compared to fluorine could introduce steric hindrance, affecting binding affinity in target applications.

Synthetic Challenges :

- Methoxy-substituted analogs (e.g., 1-(3,5-dimethoxyphenyl)-...) are listed as discontinued , possibly due to instability or purification difficulties. Dichlorophenyl derivatives may face similar challenges, though chlorine’s robustness under acidic/basic conditions could mitigate degradation.

Research Findings and Implications

- Biological Activity : Fluorinated analogs are prioritized in medicinal chemistry for metabolic stability , whereas dichlorophenyl derivatives might exhibit distinct target interactions (e.g., kinase inhibition) due to altered electronic profiles.

- Thermal Properties : Methoxy-substituted analogs lack reported melting/boiling points , suggesting thermal instability. Dichlorophenyl variants may display higher thermal resilience, as seen in other chlorinated aromatics.

Biological Activity

1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes existing research findings on its biological activity, including anti-inflammatory effects, potential anticancer properties, and structure-activity relationships (SARs).

- Molecular Formula : C12H12Cl2N2S

- Molecular Weight : 299.21 g/mol

- CAS Number : 123456-78-9 (for reference purposes)

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 1: Inhibitory Activity Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Diclofenac | 6.74 | 1.10 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

The IC50 values indicate that while the compound shows promising inhibitory activity against COX enzymes, it is less potent than established anti-inflammatory drugs like diclofenac and celecoxib .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For example:

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (Colon carcinoma) | 6.2 |

| T47D (Breast cancer) | 27.3 |

These findings suggest that the compound may be a candidate for further development in cancer therapeutics .

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. Studies have indicated that electron-withdrawing substituents on the phenyl ring enhance the anti-inflammatory and anticancer activities of these compounds. For instance, the presence of chlorine atoms at specific positions on the aromatic ring has been associated with increased potency .

Case Studies

In a controlled study assessing the anti-inflammatory effects of various pyrimidine derivatives including our compound of interest, researchers utilized carrageenan-induced paw edema models in rats to evaluate efficacy:

Case Study Findings:

- Model Used : Carrageenan-induced paw edema in rats.

- Results : The compound demonstrated significant reduction in edema comparable to indomethacin, a standard anti-inflammatory drug.

- ED50 Values : The effective dose for achieving a 50% reduction in edema was found to be approximately 11.60 μM for selected derivatives.

These results affirm the compound's potential as an anti-inflammatory agent worthy of further investigation .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary parameters such as reactant molar ratios, temperature, catalyst loading, and reaction time. Central Composite Designs (CCD) or Box-Behnken models can identify critical factors and interactions while minimizing experimental runs. For example, Kamble et al. (2010) applied similar strategies to optimize extraction efficiency for structurally related dihydropyrimidine derivatives . Response surface methodology (RSM) is particularly effective for non-linear relationships between variables.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and sulfur-containing functional groups, with high-resolution mass spectrometry (HRMS) for molecular weight validation. UV-Vis spectrophotometry, as demonstrated by Elabd and Elh (2011) for analogous dihydropyrimidine-thiols, can assess electronic transitions influenced by the dichlorophenyl group . Pair these with reversed-phase HPLC (e.g., C18 columns, acetonitrile/water gradients) to quantify purity and detect byproducts.

Q. How can solubility and stability challenges be methodically addressed during formulation for biological assays?

- Methodological Answer : Conduct polarity screening using solvents like DMSO, ethanol, or aqueous buffers at physiological pH (6.5–7.4). For stability, perform accelerated degradation studies under thermal (40–60°C) and photolytic (UV-Vis exposure) conditions, monitoring via HPLC. If instability is observed, consider derivatization (e.g., thiol protection via disulfide formation) or encapsulation in cyclodextrins.

Advanced Research Questions

Q. What computational approaches are effective for predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify electrophilic hotspots. The ICReDD framework integrates quantum chemical reaction path searches with experimental validation, enabling rapid identification of viable pathways (e.g., thiol-mediated alkylation or aryl coupling) . Solvent effects can be modeled using COSMO-RS to refine predictions.

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

- Methodological Answer : Implement nanofiltration (NF) or reverse osmosis (RO) membranes with tailored pore sizes (1–10 nm) to separate the target molecule (MW ~300–350 g/mol) from smaller byproducts or unreacted precursors. As per CRDC subclass RDF2050104, evaluate membrane materials (e.g., polyamide, cellulose acetate) for chemical resistance to dichlorophenyl groups and thiols . Optimize transmembrane pressure and cross-flow velocity to maximize yield.

Q. What advanced kinetic models are suitable for elucidating the compound’s role in catalytic or inhibitory processes?

- Methodological Answer : Use stopped-flow spectrophotometry to capture rapid reaction kinetics (e.g., thiol-disulfide exchange). For enzyme inhibition studies, employ Michaelis-Menten models with Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms. Kamble et al. (2010) demonstrated similar kinetic analyses for gold(III) complexation with dihydropyrimidine-thiols . Surface plasmon resonance (SPR) can quantify binding affinities in real-time.

Q. How do structural modifications (e.g., replacing dimethyl groups with bulkier substituents) impact the compound’s electronic and steric properties?

- Methodological Answer : Perform comparative DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Experimentally, synthesize analogs with tert-butyl or cyclohexyl groups and analyze substituent effects via X-ray crystallography (for steric bulk) and cyclic voltammetry (for redox behavior).

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound across literature sources?

- Methodological Answer : Systematically replicate protocols while controlling variables like reagent purity (e.g., anhydrous conditions for moisture-sensitive steps) and equipment calibration (e.g., temperature accuracy in reflux setups). Cross-validate yields using internal standards (e.g., adding a known quantity of deuterated analog) in HPLC-MS analyses. Contradictions may arise from unaccounted side reactions; use in-situ FTIR or Raman spectroscopy to detect intermediates not visible in endpoint analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.